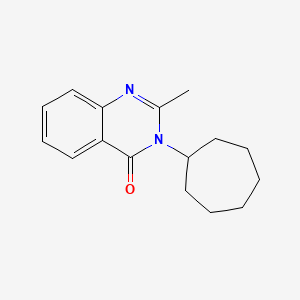

3-cycloheptyl-2-methyl-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

3-Cycloheptyl-2-methyl-4(3H)-quinazolinone and its derivatives can be synthesized through various methods. One approach involves the lithiation of 2-alkyl-3-amino-4(3H)-quinazolinones, which then react with different electrophiles to yield substituted derivatives in good yields (Smith et al., 1996). Another method includes treating 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehyde in ethanol, leading to a variety of 4(3H)-quinazolinone derivatives (Gao et al., 2007).

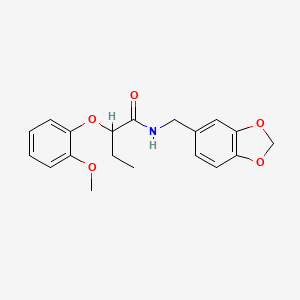

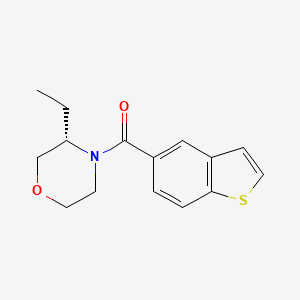

Molecular Structure Analysis

The molecular structure of 3-cycloheptyl-2-methyl-4(3H)-quinazolinones has been extensively studied and characterized using various spectroscopic techniques. These compounds typically exhibit distinct NMR and IR spectra that reflect their unique structural attributes. Advanced methods, such as density functional theory (DFT), have been applied to determine the optimized molecular and crystal structures, providing insights into their molecular electrostatic potential and frontier molecular orbitals (Yao et al., 2022).

Chemical Reactions and Properties

3-Cycloheptyl-2-methyl-4(3H)-quinazolinones participate in various chemical reactions, reflecting their reactivity and chemical properties. They have been involved in lithiation reactions, offering pathways to differentially substituted derivatives. Their reactivity with electrophiles and nucleophiles illustrates their chemical versatility and potential for generating a wide range of compounds (Smith et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Recent advances in the synthesis of 4(3H)-quinazolinones highlight the heterocycle's broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. New routes and strategies for the synthesis of valuable 4(3H)-quinazolinones have been outlined, emphasizing their significance in chemical research and pharmaceutical development (Lin He et al., 2014).

Antimicrobial Applications

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their promise as antimicrobial agents (B. Kapoor et al., 2017).

Anticancer and Antitumor Activities

Quinazolinones have been studied for their medicinal properties, including specific biological activities that make them significant in the search for new anticancer and antitumor agents. The structural stability of quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents with applications in combating cancer and tumor growth (B. K. Tiwary et al., 2016).

Corrosion Inhibition

Novel quinazolinone derivatives have demonstrated good corrosion inhibitors for mild steel in acidic medium, highlighting an industrial application of these compounds. Their efficiency increases with concentration, suggesting their potential in protecting metallic surfaces against corrosion (N. Errahmany et al., 2020).

Anti-inflammatory and Analgesic Properties

Quinazolinones also possess anti-inflammatory and analgesic activities, making them valuable in the development of new treatments for inflammation and pain management. Their potential as anti-inflammatory agents has been recognized, with specific derivatives showing promising results in preclinical evaluations (R. Tyagi et al., 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-cycloheptyl-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-12-17-15-11-7-6-10-14(15)16(19)18(12)13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEHCCCRIMNWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cycloheptyl-2-methylquinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5506783.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![2-(3-phenylpropyl)-8-(2-pyridinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5506795.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)